4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine

Overview

Description

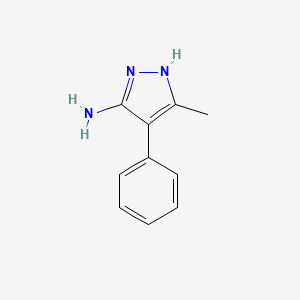

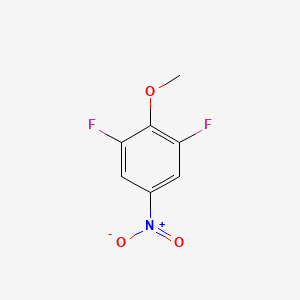

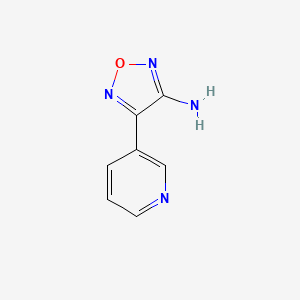

“4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine” is a compound with the molecular weight of 162.15 . It is a powder at room temperature . The IUPAC name for this compound is 4-(3-pyridinyl)-1,2,5-oxadiazol-3-amine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .

Molecular Structure Analysis

The molecular structure of “4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine” can be represented by the InChI code: 1S/C7H6N4O/c8-7-6(10-12-11-7)5-2-1-3-9-4-5/h1-4H, (H2,8,11) .

Physical And Chemical Properties Analysis

“4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine” is a powder at room temperature with a melting point of 161-163°C .

Scientific Research Applications

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives, which include “4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine”, exhibit a broad spectrum of agricultural biological activities . They have been used in the discovery of efficient and low-risk chemical pesticides . These compounds have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Antibacterial Effects

Certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC 50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . They also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) .

Anti-Cancer Agents

A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives, which are related to “4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine”, have been designed, synthesized, and biologically evaluated as potent Nur77 modulators . These compounds are being studied as potential anti-cancer agents .

Drug Discovery

1,2,4-Oxadiazole derivatives have received considerable attention in drug discovery due to their unique bioisosteric properties and an unusually wide spectrum of biological activities . They serve as a perfect framework for novel drug development .

Antimicrobial Screening

The synthesized compounds related to “4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine” have been screened for antibacterial activity . Some of these compounds were found to be effective against C. albicans and A. clavatus fungal strains, while others demonstrated activity against E. coli and P. aeruginosa bacterial strains .

Synthetic Methods

The synthetic methods of 1,2,4-oxadiazole derivatives, including “4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine”, are of great interest in various scientific areas such as pharmaceutical industry, drug discovery, scintillating materials, and dyestuff industry .

Mechanism of Action

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been found to influence various biochemical pathways, leading to downstream effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine . .

Safety and Hazards

Future Directions

Given the potential therapeutic properties of compounds with similar structures, further research into the properties and potential applications of “4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine” could be beneficial. This could include exploring its potential as a therapeutic agent, given the reported activity of similar compounds in areas such as cancer therapy .

properties

IUPAC Name |

4-pyridin-3-yl-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-7-6(10-12-11-7)5-2-1-3-9-4-5/h1-4H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUBDHWJUIFECR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NON=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362840 | |

| Record name | 4-pyridin-3-yl-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine | |

CAS RN |

131988-01-7 | |

| Record name | 4-pyridin-3-yl-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.